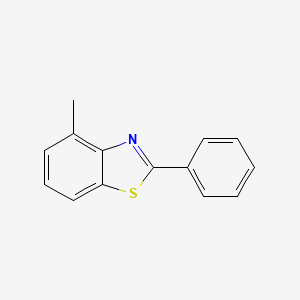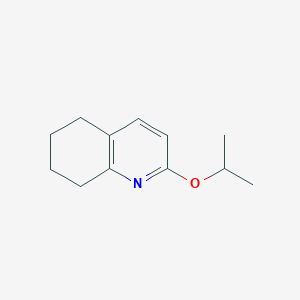
Benzothiazole, 4-methyl-2-phenyl- (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazole, 4-methyl-2-phenyl- (9CI) is an aromatic heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with a methyl group at the 4th position and a phenyl group at the 2nd position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 4-methyl-2-phenyl- (9CI) typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method is the reaction of 2-aminobenzenethiol with 4-methylbenzaldehyde under acidic conditions to form the desired benzothiazole . Another approach involves the cyclization of N-(2-halophenyl)thioamides in the presence of a base .
Industrial Production Methods: Industrial production of benzothiazoles often employs green chemistry principles, utilizing environmentally friendly reagents and conditions. For example, the use of carbon dioxide as a raw material in the cyclization process has been explored to minimize environmental impact .
化学反応の分析
Types of Reactions: Benzothiazole, 4-methyl-2-phenyl- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitro-substituted benzothiazoles.
科学的研究の応用
Benzothiazole, 4-methyl-2-phenyl- (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of Benzothiazole, 4-methyl-2-phenyl- (9CI) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: By inhibiting key enzymes, the compound disrupts essential biological processes, leading to antimicrobial or anticancer effects.
類似化合物との比較
Benzothiazole, 4-methyl-2-phenyl- (9CI) can be compared with other benzothiazole derivatives:
特性
分子式 |
C14H11NS |
|---|---|
分子量 |
225.31 g/mol |
IUPAC名 |
4-methyl-2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C14H11NS/c1-10-6-5-9-12-13(10)15-14(16-12)11-7-3-2-4-8-11/h2-9H,1H3 |
InChIキー |
LAUXSEHDCLXEPU-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)SC(=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl [(chlorocarbonyl)sulfanyl]acetate](/img/structure/B8717832.png)


![N-[5-(4-chlorophenyl)-2-oxazolyl]methylphthalimide](/img/structure/B8717847.png)










